Fmoc-D-isoleucine

Catalog No.
S1768459
CAS No.
143688-83-9
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-isoleucine

CAS Number

143688-83-9

Product Name

Fmoc-D-isoleucine

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-isoleucine;143688-83-9;Fmoc-D-Ile-OH;N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-ISOLEUCINE;FMOC-D-ILE;SCHEMBL118209;CTK8B7991;N-ALPHA-FMOC-D-ISOLEUCINE;MolPort-006-736-500;ZINC1576224;ANW-59085;CF-304;AB03074;AM81847;RTR-005573;AJ-27292;AK-49398;KB-52047;TR-005573;ST24047258;FMOC-(2R,3R)-2-AMINO-3-METHYLPENTANOICACID;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ISOLEUCINE;(2R,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Building Blocks for Peptides and Proteins: Fmoc-D-isoleucine acts as a protected amino acid building block. The Fmoc group (Fluorenylmethoxycarbonyl) safeguards the isoleucine's amino group during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) .
  • Incorporation of D-amino acids: Fmoc-D-isoleucine allows the incorporation of D-isoleucine residues into peptides, which can be crucial for studying the structural and functional effects of chirality in these molecules .

Studies on Protein-Protein Interactions:

  • Investigating Chirality Effects: D-amino acids can disrupt protein-protein interactions due to their altered steric hindrance compared to L-amino acids. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their impact on protein-protein binding affinities .

Development of Therapeutic Agents:

  • Design of Peptide-Based Drugs: Fmoc-D-isoleucine can be incorporated into peptide drugs to improve their stability, target specific receptors, or modulate their activity .
  • D-peptides for Medical Applications: D-peptides often exhibit greater resistance to enzymatic degradation, making them attractive candidates for drug development. Fmoc-D-isoleucine can be useful in synthesizing such peptides for therapeutic purposes .

Studies on Protein Folding and Assembly:

  • Chirality and Protein Conformation: D-amino acids can influence protein folding and assembly. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their effects on protein structures and self-assembly processes .

Fmoc-D-isoleucine is a derivative of the amino acid isoleucine, specifically the D-enantiomer, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is characterized by its molecular formula C21H23NO4C_{21}H_{23}NO_{4} and a molecular weight of approximately 353.42 g/mol. The Fmoc group serves as a base-labile protecting group, which is crucial in peptide synthesis, allowing for selective deprotection and coupling reactions during the formation of peptides .

  • Dust inhalation: Avoid inhaling dust particles as it may cause respiratory irritation.
  • Skin and eye contact: Wear gloves and safety glasses to prevent skin and eye irritation.
  • Proper disposal: Follow proper disposal procedures for laboratory waste according to local regulations.

  • Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine in a solvent like N,N-dimethylformamide. This reaction yields the free amino group of D-isoleucine, which can then participate in further reactions .
  • Coupling Reactions: The free amino group can react with carboxyl groups from other amino acids or peptides to form peptide bonds. Common coupling agents include dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in the presence of bases like N-methylmorpholine .

These reactions are fundamental in synthesizing peptides and proteins in biochemical research and pharmaceutical applications.

Fmoc-D-isoleucine is involved in various biological activities due to its role as an amino acid derivative:

  • Metabolic Pathways: As a branched-chain amino acid, it may influence anabolic hormone secretion and provide energy during exercise. It is also implicated in enhancing mental performance under stress and preventing muscle damage post-exercise .
  • Cytotoxic Effects: Preliminary studies suggest that Fmoc-D-isoleucine may exhibit cytotoxic effects on certain tumor cells, indicating potential therapeutic applications in cancer treatment.

The synthesis of Fmoc-D-isoleucine typically involves the following steps:

  • Protection of D-Isoleucine: D-Isoleucine is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction occurs in an organic solvent like dioxane to facilitate the formation of the Fmoc-protected amino acid .
  • Purification: The product is purified to ensure high yield and purity, often using techniques such as chromatography.
  • Scale-Up Production: In industrial settings, automated peptide synthesizers are employed to produce Fmoc-D-isoleucine on a larger scale while optimizing reaction conditions to minimize side reactions .

Fmoc-D-isoleucine is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical development .
  • Drug Development: Its potential cytotoxic properties make it a candidate for further investigation in cancer therapies.
  • Biochemical Research: Researchers use it to study protein interactions and metabolic pathways involving branched-chain amino acids .

Research into the interactions of Fmoc-D-isoleucine focuses on its role in peptide synthesis and its biochemical effects:

  • Peptide Bond Formation: Studies demonstrate how Fmoc-D-isoleucine participates in forming peptide bonds with other amino acids, influencing the structure and function of synthesized peptides .
  • Cellular Effects: Investigations into its cellular effects reveal insights into how this compound impacts cellular metabolism and growth, particularly under stress conditions.

Fmoc-D-isoleucine shares similarities with several other amino acid derivatives but has unique characteristics that distinguish it:

Compound NameStructure/PropertiesUnique Features
Fmoc-L-isoleucineL-enantiomer of isoleucine with similar protective groupDifferent stereochemistry affects biological activity
Fmoc-D-allo-isoleucineStructural isomer with an additional stereogenic centerExhibits distinct properties due to epimerization
Fmoc-D-valineValine derivative with an Fmoc protecting groupDifferent side chain influences peptide properties
Fmoc-L-leucineLeucine derivative; commonly used in peptide synthesisLarger side chain alters hydrophobic interactions

Fmoc-D-isoleucine's unique D-stereochemistry allows for specific interactions and applications that may differ from its L-counterparts or other branched-chain amino acids, making it valuable in targeted peptide synthesis and functional studies.

XLogP3

4.4

Dates

Modify: 2023-08-15

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